molecular formula C21H22N6S B11027934 Thiourea, 1-[(4,6-dimethylpyrimidin-2-ylamino)-m-tolylaminomethylene]-3-phenyl-

Thiourea, 1-[(4,6-dimethylpyrimidin-2-ylamino)-m-tolylaminomethylene]-3-phenyl-

Cat. No.: B11027934
M. Wt: 390.5 g/mol
InChI Key: SVQNZGUFAWYAOA-UHFFFAOYSA-N
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Description

N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA is a complex organic compound with a unique structure that includes a pyrimidine ring, a toluidine moiety, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinamine with 3-toluidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,6-DIMETHYL-2-PYRIMIDINYL)AMINO)PHENOL
  • 2-Pyrimidinamine, 4,6-dimethyl-
  • N- [4- ( { [ (4,6-Dimethyl-2-pyrimidinyl)amino] [ (2-methylphenyl)amino]methylene}sulfamoyl)phenyl]acetamide

Uniqueness

N-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYLENE]-N’-PHENYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N6S

Molecular Weight

390.5 g/mol

IUPAC Name

(1Z)-1-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methylanilino)methylidene]-3-phenylthiourea

InChI

InChI=1S/C21H22N6S/c1-14-8-7-11-18(12-14)24-20(26-19-22-15(2)13-16(3)23-19)27-21(28)25-17-9-5-4-6-10-17/h4-13H,1-3H3,(H3,22,23,24,25,26,27,28)

InChI Key

SVQNZGUFAWYAOA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N/C(=S)NC2=CC=CC=C2)/NC3=NC(=CC(=N3)C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC(=S)NC2=CC=CC=C2)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

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